N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine
Description
This compound is a triazolopyrimidine derivative characterized by a 5,6-dimethyl-substituted core fused with a triazole ring. The 7-position is functionalized with an N-methyl-1-phenylmethanesulfonylazetidin-3-amine group, introducing a sulfonamide-linked azetidine moiety. The dimethyl groups at positions 5 and 6 may enhance metabolic stability by reducing oxidative metabolism .
Propriétés
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-14(2)21-18-19-12-20-24(18)17(13)22(3)16-9-23(10-16)27(25,26)11-15-7-5-4-6-8-15/h4-8,12,16H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOUARJCPPNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N(C)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Triazolopyrimidines
The triazolopyrimidine scaffold is widely explored for its pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Substituent-Driven Pharmacological Profiles
- Antimalarial Activity: The naphthalen-2-yl-amine derivative (MW 290.1) demonstrates potent activity against Plasmodium falciparum by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .
- Anti-Tubercular Applications : The 5-pyridin-3-yl analog (MW 358.39) shows efficacy against Mycobacterium tuberculosis, likely due to improved cell permeability from the pyridinyl and methoxyphenethyl groups . In contrast, the target compound’s phenylmethanesulfonyl group may reduce permeability but enhance target binding specificity.
Physicochemical Properties
- Solubility: The target compound’s sulfonylazetidine moiety introduces polar sulfonamide and tertiary amine groups, likely improving aqueous solubility compared to non-polar analogs like the naphthalen-2-yl derivative .
- Lipophilicity : Fluorinated and trifluoromethyl-substituted compounds (e.g., MW 307.28) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s dimethyl and sulfonamide groups may balance lipophilicity for systemic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
